molecular formula C19H16N4O2S2 B2977769 N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 325821-65-6

N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide

Cat. No. B2977769
CAS RN: 325821-65-6
M. Wt: 396.48
InChI Key: PZDNNFDOPSHEBR-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary greatly depending on their structure. For example, quinoxaline is a white crystalline powder .

Scientific Research Applications

Anticancer Applications

Novel thiophene derivatives, including those with sulfonamide moieties, have been synthesized and shown to exhibit significant in vitro anticancer activity against human breast cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment. Some compounds demonstrated higher cytotoxic activities than the conventional drug doxorubicin, indicating their promise as potent anticancer agents (Ghorab, Bashandy, & Alsaid, 2014). Additionally, sulfonamide derivatives have been reported to act as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase isozymes, further underscoring their therapeutic potential (Al-Said, Ghorab, Al-Qasoumi, El-Hossary, & Noaman, 2010).

Neuroprotection

Quinoxaline derivatives, particularly those related to N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide, have shown promise as neuroprotectants. One example, NBQX, is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, providing protection against global ischemia. This highlights the potential for such compounds in treating neurological damage resulting from ischemic events (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

Antibacterial Applications

Research into the green synthesis of novel quinoxaline sulfonamides has revealed their efficacy as antibacterial agents against various bacterial strains, including Staphylococcus spp. and Escherichia coli. These findings suggest a role for these compounds in addressing bacterial infections, particularly those resistant to conventional antibiotics (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Sensing and Molecular Docking Studies

Sulfonamide-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives have been investigated for their selectivity toward Cu2+ ions, showing potential for chemical sensing applications. The ability to form complexes with metal ions, evidenced by shifts in UV–vis spectra and fluorescence responses, points to the utility of these compounds in the development of selective sensors (Korin, Cohen, Zeng, Xu, & Becker, 2011). Furthermore, theoretical and molecular docking studies of antimalarial sulfonamides against COVID-19 have illustrated the capability of these compounds to bind effectively to viral proteins, suggesting a potential avenue for therapeutic development against SARS-CoV-2 and other pathogens (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on their structure and the target they interact with. Some quinoxaline derivatives have shown antimicrobial, antiviral, and anticancer activities .

Future Directions

The future directions in the field of quinoxaline derivatives are vast. They are currently used as an antibiotic in the market . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-27(25,17-11-6-12-26-17)23-19-18(20-13-14-7-2-1-3-8-14)21-15-9-4-5-10-16(15)22-19/h1-12H,13H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDNNFDOPSHEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide

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